5-Chloro-2-methoxy-1,8-naphthyridine
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Overview
Description
5-Chloro-2-methoxy-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-1,8-naphthyridine can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired naphthyridine in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
5-Chloro-2-methoxy-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound with a similar core structure.
2-Methoxy-1,8-naphthyridine: Lacks the chloro substituent.
5-Chloro-1,8-naphthyridine: Lacks the methoxy substituent.
Uniqueness
5-Chloro-2-methoxy-1,8-naphthyridine is unique due to the presence of both chloro and methoxy substituents, which can enhance its biological activity and chemical reactivity compared to its analogs .
Biological Activity
5-Chloro-2-methoxy-1,8-naphthyridine is a derivative of the 1,8-naphthyridine class, which has gained attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its potential therapeutic applications based on recent research findings.
Overview of 1,8-Naphthyridine Derivatives
1,8-Naphthyridines are nitrogen-containing heterocycles that exhibit a wide range of biological activities. These compounds are known for their antimicrobial , anticancer , anti-inflammatory , and analgesic properties. The presence of various substituents on the naphthyridine ring can significantly influence their biological activity .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 6–7 mM against Staphylococcus aureus, indicating significant antibacterial potency .
- The compound has shown effectiveness against resistant strains, including methicillin-resistant S. aureus (MRSA) and Escherichia coli, with MIC values suggesting comparable efficacy to standard antibiotics .
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies indicate that derivatives within this class can inhibit cancer cell proliferation through various mechanisms:
- DNA Gyrase Inhibition : Compounds similar to this compound have been identified as potent inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to the stabilization of DNA cleavage complexes, thereby exerting cytotoxic effects on cancer cells .
- Cytotoxicity Studies : In vitro studies have shown that certain naphthyridine derivatives exhibit significant cytotoxicity against cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
The mechanisms through which this compound exerts its biological effects include:
- Intercalation into DNA : Similar compounds have been observed to intercalate between DNA bases, disrupting replication and transcription processes .
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as DNA gyrase and topoisomerases, which are crucial for maintaining DNA structure and function during cell division .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its analogs:
-
Antimicrobial Efficacy : A study demonstrated that derivatives with a chloro substituent exhibited enhanced antibacterial activity against Bacillus subtilis and Candida albicans, with some compounds showing activity comparable to tetracycline .
Compound Target Organism MIC (µg/mL) This compound S. aureus 6–7 Other Derivative A E. coli <4 Other Derivative B B. subtilis <8 - Cytotoxicity Against Cancer Cells : Research indicates that certain naphthyridine derivatives show significant cytotoxic effects in vitro against various cancer cell lines, with IC50 values ranging from 10 µM to 30 µM depending on the specific derivative tested .
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
5-chloro-2-methoxy-1,8-naphthyridine |
InChI |
InChI=1S/C9H7ClN2O/c1-13-8-3-2-6-7(10)4-5-11-9(6)12-8/h2-5H,1H3 |
InChI Key |
HGGXVMDSBYMMLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=NC=CC(=C2C=C1)Cl |
Origin of Product |
United States |
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